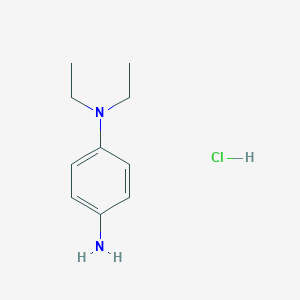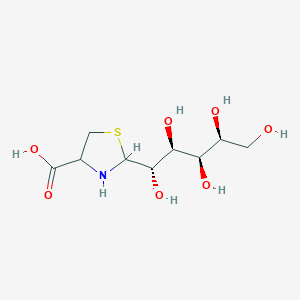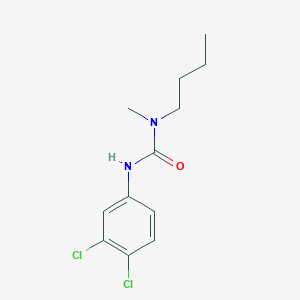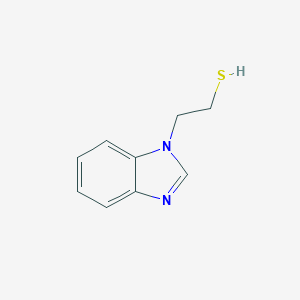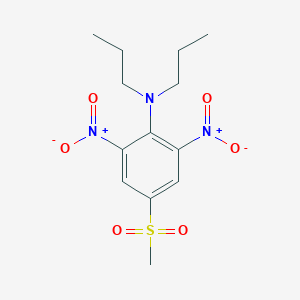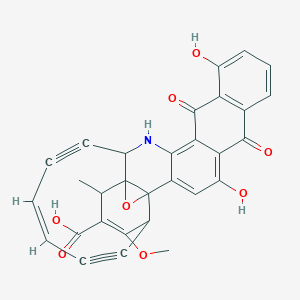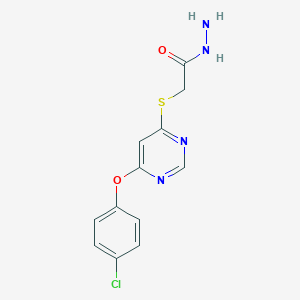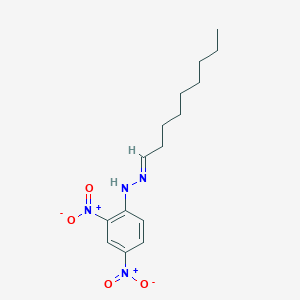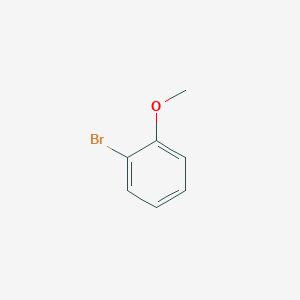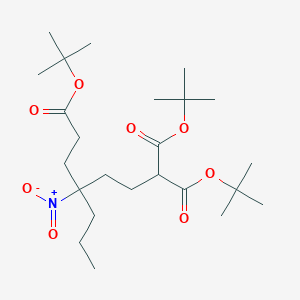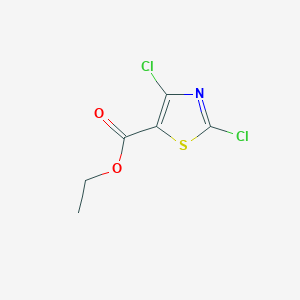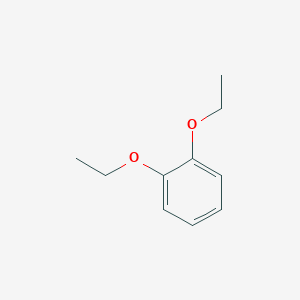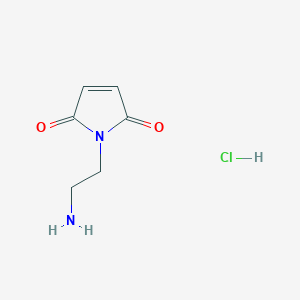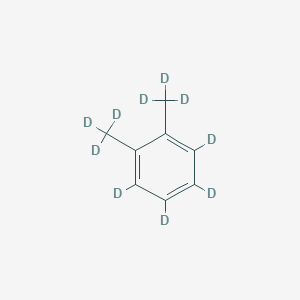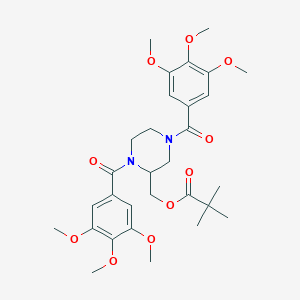
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate, also known as BTPDM, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate is not fully understood. However, studies have suggested that (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate may exert its therapeutic effects through the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has also been shown to interact with certain proteins and enzymes involved in these pathways, leading to the modulation of their activity.
Biochemical And Physiological Effects
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, induction of apoptosis, and reduction of oxidative stress and inflammation. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has also been shown to modulate the activity of certain proteins and enzymes involved in these processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate in lab experiments is its potential therapeutic applications in various diseases. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate is also relatively easy to synthesize and purify, making it a viable candidate for further research. However, one of the limitations of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate in lab experiments is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate. One of the areas of interest is the identification of the exact mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate, which may lead to the development of more effective therapeutic agents. Another area of interest is the optimization of the synthesis method for (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate, which may lead to the development of more efficient and cost-effective processes. Additionally, further research is needed to determine the safety and efficacy of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate in vivo, which may facilitate its translation into clinical applications.
Synthesis Methods
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate can be synthesized through a multi-step process involving the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride, followed by the reaction of the resulting intermediate with 2,2-dimethylpropanoic acid. The final product is obtained through purification and isolation steps.
Scientific Research Applications
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has shown potential in reducing oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.
properties
CAS RN |
129229-90-9 |
|---|---|
Product Name |
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate |
Molecular Formula |
C30H40N2O10 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C30H40N2O10/c1-30(2,3)29(35)42-17-20-16-31(27(33)18-12-21(36-4)25(40-8)22(13-18)37-5)10-11-32(20)28(34)19-14-23(38-6)26(41-9)24(15-19)39-7/h12-15,20H,10-11,16-17H2,1-9H3 |
InChI Key |
BXIGZIXGNMVVFJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC(C)(C)C(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
synonyms |
N,N'-bis(3,4,5-trimethoxylbenzoyl)-2-piperizinylmethyl 2,2-dimethylpropanoate N,N'BPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



